molecular formula C6H4BClFNO4 B13491904 (4-Chloro-2-fluoro-5-nitrophenyl)boronic acid

(4-Chloro-2-fluoro-5-nitrophenyl)boronic acid

Cat. No.: B13491904
M. Wt: 219.36 g/mol
InChI Key: GXPHECQBJYCNRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Chloro-2-fluoro-5-nitrophenyl)boronic acid is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with chloro, fluoro, and nitro groups. Its unique structure makes it a valuable reagent in the formation of carbon-carbon bonds, which is essential in the synthesis of various organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Chloro-2-fluoro-5-nitrophenyl)boronic acid typically involves the reaction of 4-chloro-2-fluoro-5-nitrobenzene with a boron-containing reagent. One common method is the reaction of 4-chloro-2-fluoro-5-nitrobenzene with trimethyl borate in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: (4-Chloro-2-fluoro-5-nitrophenyl)boronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Common Reagents and Conditions:

    Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., THF, ethanol).

    Conditions: The reaction is typically carried out under mild conditions, often at room temperature or slightly elevated temperatures.

Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Mechanism of Action

The mechanism of action of (4-Chloro-2-fluoro-5-nitrophenyl)boronic acid in Suzuki-Miyaura cross-coupling involves several key steps:

Comparison with Similar Compounds

Comparison: (4-Chloro-2-fluoro-5-nitrophenyl)boronic acid is unique due to the presence of both chloro and fluoro substituents along with a nitro group, which enhances its reactivity and versatility in cross-coupling reactions. Compared to similar compounds, it offers a distinct combination of electronic and steric properties that can be exploited in the synthesis of complex molecules .

Properties

Molecular Formula

C6H4BClFNO4

Molecular Weight

219.36 g/mol

IUPAC Name

(4-chloro-2-fluoro-5-nitrophenyl)boronic acid

InChI

InChI=1S/C6H4BClFNO4/c8-4-2-5(9)3(7(11)12)1-6(4)10(13)14/h1-2,11-12H

InChI Key

GXPHECQBJYCNRR-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1F)Cl)[N+](=O)[O-])(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.